S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate
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Overview
Description
S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a butynyl group, and a benzenecarbothioate moiety. Its intricate molecular architecture allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the butynyl group: This step often involves the use of alkynylation reactions, where an alkyne is added to the pyrimidine ring using palladium-catalyzed coupling reactions.
Attachment of the benzenecarbothioate moiety: This can be done through a thiolation reaction, where a thiol group is introduced to the molecule using sulfur-containing reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as:
Automated synthesis: Utilizing robotic systems to perform repetitive synthetic steps with high precision.
High-throughput screening: To identify optimal reaction conditions and catalysts.
Purification techniques: Including chromatography and crystallization to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate can undergo various chemical reactions, including:
Oxidation: Where the compound is exposed to oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Involving reducing agents that convert the compound into its reduced forms.
Substitution: Where functional groups within the molecule are replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Solvents: Organic solvents like dichloromethane or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Can produce thiols or alcohols.
Substitution: Results in various substituted derivatives with altered functional groups.
Scientific Research Applications
S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Gene expression modulation: The compound may influence the expression of certain genes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate: Known for its unique combination of functional groups and biological activities.
This compound analogs: Compounds with similar structures but slight variations in functional groups, leading to different properties and activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
647852-33-3 |
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Molecular Formula |
C20H20N2O6S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate |
InChI |
InChI=1S/C20H20N2O6S/c23-12-16-15(24)10-17(28-16)22-11-14(18(25)21-20(22)27)8-4-5-9-29-19(26)13-6-2-1-3-7-13/h1-3,6-7,11,15-17,23-24H,5,9-10,12H2,(H,21,25,27)/t15-,16+,17+/m0/s1 |
InChI Key |
QICDCRSTUMFREA-GVDBMIGSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCCSC(=O)C3=CC=CC=C3)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCCSC(=O)C3=CC=CC=C3)CO)O |
Origin of Product |
United States |
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